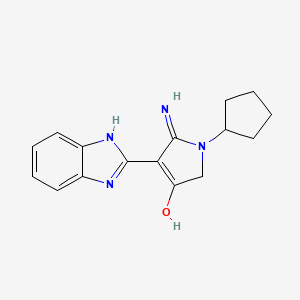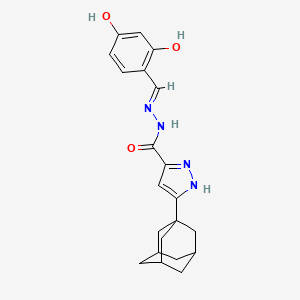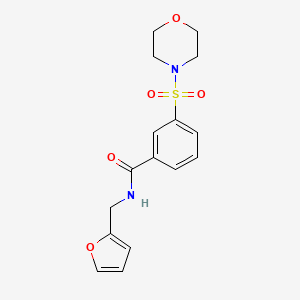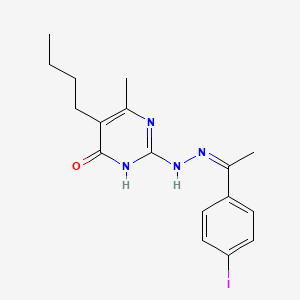![molecular formula C18H27F3N2O2 B6069791 2-{1-isobutyl-4-[4-(trifluoromethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6069791.png)
2-{1-isobutyl-4-[4-(trifluoromethoxy)benzyl]-2-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-isobutyl-4-[4-(trifluoromethoxy)benzyl]-2-piperazinyl}ethanol, also known as "IBE," is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.
Mecanismo De Acción
The exact mechanism of action of IBE is not fully understood, but it is believed to act on the GABAergic system in the brain. IBE has been shown to increase the activity of GABA receptors, which are responsible for inhibiting neuronal activity and reducing anxiety and depression symptoms.
Biochemical and Physiological Effects:
IBE has been shown to have various biochemical and physiological effects in animal models. In addition to its anxiolytic and antidepressant effects, IBE has been shown to decrease locomotor activity, increase food intake, and decrease body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using IBE in lab experiments is its high potency and selectivity for GABA receptors, making it a useful tool for studying the GABAergic system. However, one limitation is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on IBE. One direction is to further investigate its potential as a treatment for anxiety, depression, and other psychiatric disorders. Another direction is to explore its potential as an anti-cancer agent and develop new drugs based on its structure. Additionally, further research is needed to fully understand its mechanism of action and long-term effects.
Métodos De Síntesis
The synthesis of IBE involves a multi-step process that includes the reaction of isobutyraldehyde with 4-(trifluoromethoxy)benzylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to produce the desired IBE compound.
Aplicaciones Científicas De Investigación
IBE has been found to have potential in various research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, IBE has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential treatment for anxiety and depression. In cancer research, IBE has been shown to inhibit the growth of certain cancer cells, making it a potential anti-cancer agent. In drug discovery, IBE has been used as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
2-[1-(2-methylpropyl)-4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27F3N2O2/c1-14(2)11-23-9-8-22(13-16(23)7-10-24)12-15-3-5-17(6-4-15)25-18(19,20)21/h3-6,14,16,24H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELVXCFXIVDODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)-N-(2-thienylmethyl)methanamine](/img/structure/B6069717.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6069721.png)
![ethyl (2-{[2-methoxy-4-(methylthio)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B6069732.png)
![5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone](/img/structure/B6069746.png)

![N-[(1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-3-phenylpropanamide](/img/structure/B6069764.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6069770.png)
![N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B6069785.png)


![ethyl 4-(4-methoxyphenyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6069803.png)

![5-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3-(4-methoxyphenyl)isoxazole](/img/structure/B6069810.png)